molecular formula C9H14N2OS B7785167 1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone

1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone

Cat. No.: B7785167
M. Wt: 198.29 g/mol
InChI Key: QTMPHSNPKAJPKT-UHFFFAOYSA-N
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Description

1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by its thiazole ring substituted with a methyl group, an isopropylamino group, and an ethanone group. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry .

Preparation Methods

The synthesis of 1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various reagents. One common method includes the use of heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiazole derivatives.

Scientific Research Applications

1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone involves its interaction with various molecular targets and pathways. Thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The specific molecular targets and pathways depend on the particular derivative and its application.

Comparison with Similar Compounds

1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What makes this compound unique is its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness allows it to be used in specialized applications where other thiazole derivatives may not be as effective.

Properties

IUPAC Name

1-[4-methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-5(2)10-9-11-6(3)8(13-9)7(4)12/h5H,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMPHSNPKAJPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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